Cas no 882772-99-8 (3-Bromo-2-nitrobenzaldehyde)

3-Bromo-2-nitrobenzaldehyde structure
3-Bromo-2-nitrobenzaldehyde structure
Nombre del producto:3-Bromo-2-nitrobenzaldehyde
Número CAS:882772-99-8
MF:C7H4BrNO3
Megavatios:230.015561103821
MDL:MFCD00462872
CID:1003435
PubChem ID:21106434

3-Bromo-2-nitrobenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 3-Bromo-2-nitrobenzaldehyde
    • 3-Bromo-2-nitro-benzaldehyde
    • 2-nitrobromobenzaldehyde
    • bromo-2-nitrobenzaldehyde
    • 2-Nitro-3-bromobenzaldehyde
    • DAZQBQQNIUAQAV-UHFFFAOYSA-N
    • BCP15849
    • FCH1331392
    • AS07012
    • AK145282
    • AX8261633
    • 3-Bromo-2-nitrobenzaldehyde (ACI)
    • CS-0041855
    • AKOS015996810
    • 882722-99-8
    • DS-8082
    • MFCD00462872
    • EN300-247074
    • Z1269151783
    • CL9232
    • TD8207
    • 882772-99-8
    • DB-366081
    • DTXSID10610816
    • SCHEMBL2625726
    • SY059210
    • MDL: MFCD00462872
    • Renchi: 1S/C7H4BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
    • Clave inchi: DAZQBQQNIUAQAV-UHFFFAOYSA-N
    • Sonrisas: O=CC1C([N+](=O)[O-])=C(Br)C=CC=1

Atributos calculados

  • Calidad precisa: 228.93746g/mol
  • Masa isotópica única: 228.93746g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 192
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 62.9
  • Xlogp3: 1.9

3-Bromo-2-nitrobenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1323-100MG
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
100MG
¥ 204.00 2023-04-13
Enamine
EN300-247074-2.5g
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
2.5g
$287.0 2024-06-19
TRC
B687265-1g
3-Bromo-2-nitrobenzaldehyde
882772-99-8
1g
$ 138.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1323-1G
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
1g
¥ 633.00 2023-04-13
Apollo Scientific
OR52706-10g
3-Bromo-2-nitrobenzaldehyde
882772-99-8 97%
10g
£452.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR908-200mg
3-Bromo-2-nitrobenzaldehyde
882772-99-8 97%
200mg
321.0CNY 2021-07-12
abcr
AB369365-5 g
3-Bromo-2-nitro-benzaldehyde, 95%; .
882772-99-8 95%
5g
€620.00 2023-04-26
TRC
B687265-25g
3-Bromo-2-nitrobenzaldehyde
882772-99-8
25g
$ 1185.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1323-10G
3-bromo-2-nitrobenzaldehyde
882772-99-8 95%
10g
¥ 3,801.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112495-250mg
3-Bromo-2-nitrobenzaldehyde
882772-99-8 98%
250mg
¥257.00 2024-04-27

3-Bromo-2-nitrobenzaldehyde Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  40 min, < 10 °C; 30 min, 5 - 10 °C
1.2 Reagents: Water ;  cooled; 30 min, heated
Referencia
Iron promoted C3-H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles
Murugan, Arumugavel; et al, Organic & Biomolecular Chemistry, 2018, 16(28), 5113-5118

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Potassium nitrate Solvents: Water ;  < 30 °C; 16 h, 23 °C
Referencia
New octahydropyrido[3,4-b]acridine scaffolds for combinatorial chemistry
Diedrich, Claas Lueder; et al, Synthesis, 2008, (14), 2199-2210

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  20 min, 0 °C; 1 h, rt
Referencia
A stereoselective approach to peptidomimetic BACE1 inhibitors
Butini, Stefania; et al, European Journal of Medicinal Chemistry, 2013, 70, 233-247

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  20 min, 0 °C; 0 °C → rt; 12 h, 40 °C
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referencia
Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions
Zhu, Jiancheng; et al, ACS Catalysis, 2019, 9(8), 6993-6998

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Pyrrolidine ,  Dimethylformamide dimethyl acetal Solvents: Dimethylformamide ;  rt; rt → 115 °C; 22 h, 115 °C; 115 °C → rt
1.2 Reagents: Sodium periodate Solvents: Dimethylformamide ,  Water ;  0 °C → rt; 3 h, rt
Referencia
A Diels-Alder approach to biaryls (DAB): synthesis of the western portion of TMC-95
Ashburn, Bradley O.; et al, Tetrahedron, 2007, 64(5), 856-865

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Pyrrolidine ,  Dimethylformamide dimethyl acetal ,  Sodium periodate Solvents: Dimethylformamide ,  Water
Referencia
A Diels-Alder approach to biaryl synthesis
Ashburn, Bradley O., 2008, , 69(3),

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Pyrrolidine ,  Dimethylformamide dimethyl acetal ;  22 h, 115 °C; 115 °C → 0 °C
1.2 Reagents: Sodium periodate Solvents: Dimethylformamide ,  Water ;  0 °C → rt
Referencia
Design and Synthesis of a Novel Series of Bicyclic Heterocycles As Potent γ-Secretase Modulators
Bischoff, Francois; et al, Journal of Medicinal Chemistry, 2012, 55(21), 9089-9106

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide ,  Sulfuric acid ;  3 h, rt
1.2 Reagents: Water ;  cooled
Referencia
Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid
Cummings, Matthew M.; et al, Synthetic Communications, 2014, 44(7), 954-958

3-Bromo-2-nitrobenzaldehyde Raw materials

3-Bromo-2-nitrobenzaldehyde Preparation Products

3-Bromo-2-nitrobenzaldehyde Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:882772-99-8)3-Bromo-2-nitrobenzaldehyde
A862256
Pureza:99%/99%/99%/99%
Cantidad:25g/10g/5g/1g
Precio ($):841.0/420.0/350.0/158.0